Technical Guide: Structure-Activity Relationship (SAR) of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one
Technical Guide: Structure-Activity Relationship (SAR) of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one
The following technical guide details the Structure-Activity Relationship (SAR) of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also technically referred to as 4-phenyl-3-pyrrolin-2-one ). This guide is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary & Scaffold Overview
The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one core is a privileged heterocyclic scaffold belonging to the family of unsaturated
This guide dissects the SAR of this core, focusing on its utility in oncology (cytotoxicity, STAT3/MDM2 inhibition) and antimicrobial therapeutics.
Core Structure Numbering
To ensure precision, this guide utilizes standard IUPAC numbering for the pyrrol-2-one system:
-
Position 1 (N1): Lactam Nitrogen (H-bond donor/acceptor).
-
Position 2 (C2): Carbonyl carbon.
-
Position 3 (C3): Alpha-carbon (part of the enone system).
-
Position 4 (C4): Beta-carbon (bearing the phenyl ring).[1]
-
Position 5 (C5): Gamma-carbon (saturated methylene or chiral center).
Detailed SAR Analysis
The SAR Map
The following diagram illustrates the functional vectors of the scaffold and their biological implications.
Caption: Functional vector map of the 4-phenyl-3-pyrrolin-2-one scaffold.
Critical Analysis by Position
Position C4: The Hydrophobic Anchor
The phenyl ring at C4 is the defining feature of this specific scaffold.
-
Requirement: Deletion of the phenyl ring or replacement with a methyl group typically results in a >100-fold loss of biological activity, particularly in antimalarial and anticancer assays. This confirms the phenyl ring engages in critical
stacking or hydrophobic interactions within the target binding pocket (e.g., the Trp23 pocket of MDM2). -
Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents like p-OMe or p-Me often enhance antiproliferative activity against colon (HCT116) and lung (A549) cancer lines.
-
Electron-Withdrawing Groups (EWGs): Substituents like p-NO
or p-CF increase the electrophilicity of the C3-C4 double bond, potentially increasing non-specific toxicity via rapid Michael addition to cellular thiols.
-
Position C3: The "Warhead" Tuner
-
3-Hydroxy Derivatives: The introduction of a hydroxyl group at C3 (forming a cyclic enol) creates a "reductone" motif. These derivatives exhibit potent antioxidant properties (radical scavenging) and are often more cytotoxic than their non-hydroxylated counterparts due to the ability to form stable radical intermediates.
-
Unsubstituted (3-H): When C3 is unsubstituted, the
-unsaturated lactam acts as a Michael acceptor. This is the primary mechanism for covalent inhibition of cysteine-dependent enzymes (e.g., STAT3, proteases).
Position N1: Solubility & Dimerization
-
Unsubstituted (NH): Essential for targets requiring a hydrogen bond donor. In crystal structures, the NH often facilitates dimerization via intermolecular hydrogen bonding with the C2 carbonyl.
-
N-Substitution: Alkylation (Methyl, Benzyl) abolishes the H-bond donor capability. While this improves membrane permeability (LogP), it often reduces potency if the target requires H-bonding (e.g., in the p53-MDM2 interface). However, N-phenyl substitution can create additional hydrophobic contacts, sometimes recovering or enhancing activity.
Mechanism of Action (MOA)
The biological activity of 4-phenyl-3-pyrrolin-2-ones is driven by two primary mechanisms:
-
Covalent Modification (Michael Addition): The electrophilic C3 carbon is susceptible to nucleophilic attack by thiol groups (Cysteine residues) on proteins. This is common in "promiscuous" inhibitors but can be tuned for selectivity.
-
Steric Blockade (PPI Inhibition): Substituted derivatives (especially 3-hydroxy-4-phenyl-5-aryl analogs) mimic the alpha-helical projection of p53 (specifically the Phe19, Trp23, Leu26 triad), effectively blocking the MDM2 surface groove.
Pathway Diagram: Michael Addition Mechanism
Caption: Mechanism of covalent protein modification via Michael addition to the C3 position.
Experimental Protocols
Synthesis of 3-Hydroxy-4-phenyl-3-pyrrolin-2-one
The most robust method for accessing the 3-hydroxy-4-phenyl core is the Dieckmann Condensation of amino acid esters with oxalates.
Reagents:
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Ethyl 2-phenyl-3-(N-alkylamino)propionate (Precursor)
-
Diethyl oxalate[2]
-
Sodium ethoxide (Base)
Protocol (Step-by-Step):
-
Preparation of Alkoxide: Dissolve Sodium metal (1.0 eq) in anhydrous Ethanol under
atmosphere to generate fresh Sodium Ethoxide. -
Condensation: Add Diethyl oxalate (1.0 eq) and Ethyl 2-phenyl-3-(N-alkylamino)propionate (1.0 eq) to the ethoxide solution.
-
Reflux: Heat the mixture to reflux (
) for 45–60 minutes. The solution will typically turn yellow/orange, and a precipitate (sodium salt of the product) may form. -
Quench & Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with 2N HCl to pH ~2. The 3-hydroxy-pyrrolin-2-one will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Isopropanol/Methanol.
Multicomponent Reaction (MCR) for 5-Substituted Analogs
For generating diversity at the C5 position (e.g., 4-acyl-5-aryl derivatives), the "Acetic Acid Reflux" method is preferred.
Protocol:
-
Mix Aromatic Aldehyde (1.0 eq), Amine (1.0 eq), and Ethyl Pyruvate (1.0 eq) in Glacial Acetic Acid.
-
Reflux for 3 hours.
-
Pour into crushed ice; filter the precipitate.
Quantitative Data Summary
The following table summarizes the cytotoxicity (
| Compound Derivative | R1 (Nitrogen) | R3 (C3) | R4 (C4) | R5 (C5) | Activity Note | ||
| Core (Ref) | H | H | Phenyl | H | > 50 | > 50 | Low potency (Baseline) |
| Analog A | H | OH | Phenyl | H | 12.5 | 15.2 | Antioxidant; Moderate cytotoxicity |
| Analog B | Me | OH | Phenyl | Phenyl | 2.6 | 4.8 | High potency; p53-dependent |
| Analog C | Benzyl | H | Phenyl | H | 8.9 | 11.0 | Improved lipophilicity |
| Analog D | H | H | Methyl | H | > 100 | > 100 | Loss of Activity (No hydrophobic anchor) |
References
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Link
-
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule. PLOS ONE. Link
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances. Link
-
Multicomponent Synthesis of Unsatur
-Lactam Derivatives. Molecules. Link -
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. Link
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4231933A - Novel 3-hydroxy-pyrrolin-2-one derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jst-ud.vn [jst-ud.vn]
